molecular formula C12H20N2O3 B14601857 2,5-Pyrrolidinedione, 1-[4-(4-morpholinyl)butyl]- CAS No. 58554-49-7

2,5-Pyrrolidinedione, 1-[4-(4-morpholinyl)butyl]-

Cat. No.: B14601857
CAS No.: 58554-49-7
M. Wt: 240.30 g/mol
InChI Key: NYSSQHSHNNEEMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Pyrrolidinedione, 1-[4-(4-morpholinyl)butyl]- is a chemical compound with a unique structure that combines a pyrrolidinedione core with a morpholine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Pyrrolidinedione, 1-[4-(4-morpholinyl)butyl]- typically involves the reaction of 2,5-pyrrolidinedione with 4-(4-morpholinyl)butylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the addition of a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,5-Pyrrolidinedione, 1-[4-(4-morpholinyl)butyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,5-Pyrrolidinedione, 1-[4-(4-morpholinyl)butyl]- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,5-Pyrrolidinedione, 1-[4-(4-morpholinyl)butyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Pyrrolidinedione, 1-[4-(4-morpholinyl)butyl]- is unique due to the presence of the morpholine moiety, which imparts distinct chemical and biological properties.

Properties

CAS No.

58554-49-7

Molecular Formula

C12H20N2O3

Molecular Weight

240.30 g/mol

IUPAC Name

1-(4-morpholin-4-ylbutyl)pyrrolidine-2,5-dione

InChI

InChI=1S/C12H20N2O3/c15-11-3-4-12(16)14(11)6-2-1-5-13-7-9-17-10-8-13/h1-10H2

InChI Key

NYSSQHSHNNEEMQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)CCCCN2CCOCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.